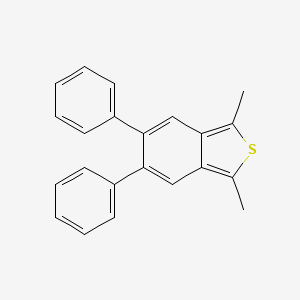![molecular formula C12H16O2Si B15170077 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol CAS No. 918495-58-6](/img/structure/B15170077.png)
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol is an organic compound characterized by the presence of a trimethylsilyl group attached to a prop-2-yn-1-yl chain, which is further connected to a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol typically involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with a suitable benzene derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where the bromoalkyne is reacted with a benzene derivative under the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the alkyne and trimethylsilyl groups can undergo various chemical transformations. These interactions can modulate biological activities and chemical reactivity, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
- 3-(Trimethylsilyl)prop-2-yn-1-ol
- 1-(Trimethylsilyl)-1-propyne
- 3-Trimethylsilyl-2-propyn-1-ol
Comparison: 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol is unique due to the presence of both hydroxyl groups on the benzene ring and the trimethylsilyl-prop-2-yn-1-yl chain.
Propriétés
Numéro CAS |
918495-58-6 |
|---|---|
Formule moléculaire |
C12H16O2Si |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
2-(3-trimethylsilylprop-2-ynyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H16O2Si/c1-15(2,3)8-4-5-10-9-11(13)6-7-12(10)14/h6-7,9,13-14H,5H2,1-3H3 |
Clé InChI |
DJSOKUSTBAPOIS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCC1=C(C=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)



![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)


![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)
![2-{[(Cyclohexanecarbonyl)oxy]methyl}-15-hydroxynonadecanoic acid](/img/structure/B15170058.png)

![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)

